molecular formula C9H10O4 B155855 2-(2-Methoxyphenoxy)acetic acid CAS No. 1878-85-9

2-(2-Methoxyphenoxy)acetic acid

Cat. No.: B155855
CAS No.: 1878-85-9
M. Wt: 182.17 g/mol
InChI Key: IHONYPFTXGQWAX-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)acetic acid is an organic compound with the molecular formula C9H10O4. It is a derivative of phenoxyacetic acid, where a methoxy group is attached to the phenyl ring. This compound is known for its applications in various fields, including pharmaceuticals, agriculture, and chemical research .

Mechanism of Action

Target of Action

It is known that this compound belongs to the class of organic compounds known as phenoxyacetic acid derivatives . These compounds are often involved in interactions with various enzymes and receptors in the body, influencing a wide range of biological processes.

Biochemical Pathways

Phenoxyacetic acid derivatives are known to be involved in various biological processes They can influence the activity of enzymes and receptors, potentially affecting multiple biochemical pathways

Pharmacokinetics

The molecular weight of the compound is 1821733 , which may influence its absorption and distribution within the body. The compound’s solubility, stability, and other physicochemical properties would also play a role in its pharmacokinetics. More research is needed to fully understand these aspects.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Methoxyphenoxy)acetic acid can be synthesized through several methods. One common method involves the reaction of guaiacol (2-methoxyphenol) with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of guaiacol attacks the carbon atom of chloroacetic acid, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methoxyphenoxy)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyphenoxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

2-(2-methoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-7-4-2-3-5-8(7)13-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHONYPFTXGQWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075153
Record name (2-Methoxyphenoxy)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1878-85-9
Record name 2-(2-Methoxyphenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1878-85-9
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Record name Guaiacoxyacetic acid
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Record name 1878-85-9
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Record name (2-Methoxyphenoxy)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxyphenoxy)acetic acid
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Record name (2-METHOXYPHENOXY)ACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of (2-methoxyphenoxy)acetic acid derivatives explored in the research?

A1: Research primarily focuses on the potential of (2-methoxyphenoxy)acetic acid derivatives as antibacterial and antiviral agents. Studies have investigated their activity against Mycobacterium tuberculosis H(37)Rv [] and various pathogenic bacteria including Streptococcus pyogens, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis, and Proteus mirabilis [].

Q2: How does the structure of (2-methoxyphenoxy)acetic acid derivatives influence their antibacterial activity?

A2: While specific structure-activity relationships are not fully elucidated in the provided abstracts, several studies highlight the importance of modifications on the aromatic ring and the acetic acid moiety. For instance, introducing a chalcone group to the structure resulted in compounds with notable anti-mycobacterial activity []. Another study found that converting (2-methoxyphenoxy)acetic acid into pyrazoline derivatives did not yield significant antiviral activity []. These findings suggest that subtle structural changes can significantly impact biological activity.

Q3: Are there any studies comparing the efficacy of (2-methoxyphenoxy)acetic acid to its derivatives?

A3: Yes, one study directly compared the antimicrobial efficacy of eugenol (4-allyl-2-methoxyphenol), a precursor to (2-methoxyphenoxy)acetic acid, with its derivative, 2-(4-allyl-2-methoxyphenoxy) acetic acid (AMPAA) []. Results showed that both compounds displayed activity against a panel of pathogenic bacteria, with AMPAA generally demonstrating greater efficacy than eugenol. This highlights the potential for synthesizing derivatives with improved activity profiles.

Q4: What analytical techniques are used to characterize (2-methoxyphenoxy)acetic acid and its derivatives?

A4: The research utilizes a range of techniques for characterization, including:

  • Elemental analysis: To confirm the elemental composition of synthesized compounds [].
  • Infrared Spectroscopy (IR): To identify functional groups present in the molecules [].
  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: To determine the structure and purity of synthesized compounds [].
  • X-ray crystallography: To determine the three-dimensional structure of organotin(IV) complexes derived from (2-methoxyphenoxy)acetic acid [].

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